Budesonide-d8

Catalog No.
S686560
CAS No.
1105542-94-6
M.F
C25H34O6
M. Wt
438.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Budesonide-d8

CAS Number

1105542-94-6

Product Name

Budesonide-d8

IUPAC Name

(1S,2S,4R,8S,9S,11S,12S,13R)-6-deuterio-6-(1,1,2,2,3,3,3-heptadeuteriopropyl)-11-hydroxy-8-(2-hydroxyacetyl)-9,13-dimethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one

Molecular Formula

C25H34O6

Molecular Weight

438.6 g/mol

InChI

InChI=1S/C25H34O6/c1-4-5-21-30-20-11-17-16-7-6-14-10-15(27)8-9-23(14,2)22(16)18(28)12-24(17,3)25(20,31-21)19(29)13-26/h8-10,16-18,20-22,26,28H,4-7,11-13H2,1-3H3/t16-,17-,18-,20+,21?,22+,23-,24-,25+/m0/s1/i1D3,4D2,5D2,21D

InChI Key

VOVIALXJUBGFJZ-SMANYZGRSA-N

SMILES

CCCC1OC2CC3C4CCC5=CC(=O)C=CC5(C4C(CC3(C2(O1)C(=O)CO)C)O)C

Canonical SMILES

CCCC1OC2CC3C4CCC5=CC(=O)C=CC5(C4C(CC3(C2(O1)C(=O)CO)C)O)C

Isomeric SMILES

[2H]C1(O[C@@H]2C[C@H]3[C@@H]4CCC5=CC(=O)C=C[C@@]5([C@H]4[C@H](C[C@@]3([C@@]2(O1)C(=O)CO)C)O)C)C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H]

Investigating Glucocorticoid Action

One of the primary applications of budesonide-d8 lies in its ability to investigate the action of glucocorticoids at the cellular and molecular level. Glucocorticoids are steroid hormones that exert a wide range of effects on various physiological processes. Budesonide-d8, being non-metabolizable, eliminates the confounding factors associated with metabolism, allowing researchers to isolate and study the specific effects of glucocorticoid binding to its receptor. This is crucial for understanding the intricate mechanisms by which glucocorticoids influence gene expression, protein synthesis, and various cellular processes [].

Budesonide-d8 is a deuterated form of budesonide, a potent synthetic glucocorticoid used primarily for its anti-inflammatory properties. The chemical structure of budesonide-d8 is represented by the molecular formula C25H26D8O6C_{25}H_{26}D_{8}O_{6}, with a molecular weight of approximately 438.6 g/mol. The presence of deuterium (D) in budesonide-d8 enhances its stability and allows for more precise quantification in analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) . This compound is particularly valuable as an internal standard in pharmacokinetic studies, enabling accurate measurement of budesonide levels in biological samples.

Similar to Budesonide, Budesonide-d8 is thought to work by binding to the glucocorticoid receptor, a protein found inside cells. This binding triggers a cascade of events that leads to reduced inflammation and immune response []. The deuteration itself is not expected to affect the mechanism of action.

As with Budesonide, Budesonide-d8 is likely to have low inherent toxicity. However, due to its glucocorticoid activity, it can cause side effects like immunosuppression and hormonal imbalances at high doses []. Detailed safety information specific to Budesonide-d8 is likely limited due to its use primarily in research settings.

As its non-deuterated counterpart, budesonide. The primary metabolic pathway involves the cytochrome P450 isoenzyme CYP3A4, which facilitates the hydroxylation and subsequent conjugation of the compound. This metabolic process affects the pharmacokinetics and pharmacodynamics of budesonide-d8, influencing its therapeutic efficacy and safety profile . Additionally, budesonide-d8 can participate in various

Budesonide-d8 exhibits anti-inflammatory effects through its action on glucocorticoid receptors. Upon binding to these receptors, it modulates gene expression by inhibiting pro-inflammatory cytokines and promoting anti-inflammatory proteins. This mechanism reduces inflammation in conditions such as asthma and chronic obstructive pulmonary disease . The deuterated form does not significantly alter the pharmacological profile compared to regular budesonide, maintaining its effectiveness in reducing airway hyperresponsiveness and inflammation.

The synthesis of budesonide-d8 involves the introduction of deuterium into the budesonide molecule. One common method is through the use of deuterated reagents during the synthesis of budesonide, allowing for selective incorporation of deuterium at specific positions within the molecule. This can be achieved through various synthetic routes typically employed for producing glucocorticoids, such as:

  • Reduction reactions: Utilizing deuterated reducing agents to introduce deuterium into specific functional groups.
  • Deuterated solvents: Conducting reactions in deuterated solvents to facilitate the incorporation of deuterium into the product.

These methods ensure that budesonide-d8 retains the structural integrity and biological activity of its parent compound while providing enhanced analytical capabilities .

Budesonide-d8 is primarily used as an internal standard for quantitative analysis of budesonide in biological samples. Its applications include:

  • Pharmacokinetic studies: Assessing the absorption, distribution, metabolism, and excretion of budesonide.
  • Clinical research: Monitoring therapeutic levels in patients undergoing treatment with budesonide.
  • Analytical chemistry: Enhancing the accuracy of mass spectrometric analyses due to its distinct isotopic signature.

These applications make budesonide-d8 a critical tool in both clinical and research settings.

Studies on drug interactions involving budesonide-d8 often focus on its metabolism via CYP3A4. Co-administration with CYP3A4 inhibitors (e.g., ketoconazole) can significantly increase plasma levels of both budesonide and budesonide-d8 due to reduced metabolic clearance . Understanding these interactions is crucial for optimizing dosing regimens and minimizing potential side effects such as hypercortisolism.

Budesonide-d8 shares structural similarities with several other glucocorticoids. Here are a few comparable compounds:

CompoundMolecular FormulaUnique Features
BudesonideC25H34O6Non-deuterated form; widely used anti-inflammatory agent
DexamethasoneC22H29F2O5Potent anti-inflammatory; longer half-life than budesonide
Fluticasone propionateC22H27F3O5SHigh affinity for glucocorticoid receptors; aerosolized form
Mometasone furoateC22H28Cl2O5SPotent topical corticosteroid; used in nasal sprays

Uniqueness: Budesonide-d8's unique isotopic labeling allows for precise quantification in analytical methods without altering its pharmacological effects. This distinguishes it from other compounds that lack this feature.

XLogP3

2.5

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

438.28575277 g/mol

Monoisotopic Mass

438.28575277 g/mol

Heavy Atom Count

31

Dates

Last modified: 08-15-2023

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